ANNEXIN V
Description
Introduction to Annexin V
Historical Discovery and Nomenclature
The discovery of Annexin V emerged from the broader identification of calcium-dependent membrane-binding proteins during the late 1970s and early 1980s. The protein was initially encountered through various independent research efforts, each group assigning different names based on observed biochemical properties. Carl Creutz and Harvey Pollard first identified a calcium-regulated factor that promoted exocytosis of catecholamine-containing granules in chromaffin cells, which they named "synexin" derived from the Greek word "synexis". Contemporaneously, other research groups discovered similar proteins with names including chromobindins, calcimedins, lipocortins, and calpactins, reflecting their diverse functional observations.
The terminology confusion persisted until intensive biochemical work, protein sequencing, and gene cloning revealed that these apparently distinct proteins shared fundamental biochemical properties, gene structure, and sequence features. This realization led to the development of the concept of a novel multigene family arising through gene duplication events. The unifying name "annexin" was subsequently introduced to resolve the terminological complexity, with the term derived from the Latin word "annex," meaning "bring or hold together," which aptly described the principal property of binding to and potentially holding together biological structures, particularly membranes.
Annexin V specifically was also known by several alternative names including Anchorin CII, Annexin-5, Calphobindin I, Endonexin II, Lipocortin V, Placental anticoagulant protein I, and Vascular anticoagulant-alpha. The protein gained particular prominence due to its strong affinity for phosphatidylserine and its subsequent application in apoptosis detection methodologies. The standardization of nomenclature facilitated coordinated research efforts and established the foundation for understanding the broader annexin family relationships.
Structural Characteristics of Annexin V
Four-Domain Architecture and Calcium-Binding Sites
Annexin V exhibits a highly conserved structural organization characteristic of the annexin protein family, consisting of a four-domain architecture that forms the foundation of its functional capabilities. The molecule displays dimensions of 64 × 40 × 30 Ångströms and is folded into four domains of remarkably similar structure. Each individual domain consists of five alpha-helices wound into a right-handed superhelix, yielding a globular structure of approximately 18 Ångströms in diameter. These domains possess hydrophobic cores whose amino acid sequences demonstrate conservation both between domains within the same protein and across the broader annexin family.
The four domains arrange themselves into an almost planar array through tight hydrophobic pair-wise packing, with domains II and III forming one module and domains I and IV constituting another module. This assembly exhibits symmetry with three parallel approximate diads relating domain II to III, domain I to IV, and the module consisting of domains II-III to the module consisting of domains I-IV. Notably, the protein features a channel through its center that is coated with charged amino acid residues, marking one of the symmetrical diads.
The calcium-binding capabilities of Annexin V are mediated through type II calcium-binding sites located on the convex membrane-binding face of the protein. These binding sites consist of specific sequence motifs that coordinate calcium ions, enabling the protein's calcium-dependent membrane interactions. The calcium-binding regions are strategically positioned within the endonexin fold regions of each domain, providing the molecular basis for the protein's calcium-dependent phospholipid binding properties. The protein structure reveals that Annexin V possesses characteristics of both channel-forming membrane proteins and soluble proteins, classifying it as a member of the unique third class of amphipathic proteins.
| Structural Feature | Specification |
|---|---|
| Overall Dimensions | 64 × 40 × 30 Ångströms |
| Domain Number | Four domains |
| Domain Structure | Five alpha-helices per domain |
| Domain Diameter | ~18 Ångströms |
| Domain Organization | Right-handed superhelix |
| Binding Site Type | Type II calcium-binding sites |
| Molecular Weight | ~36 kDa |
| Chromosome Location | 4q27 |
Conformational Dynamics in Lipid Binding
The conformational dynamics of Annexin V during lipid binding represent a sophisticated molecular mechanism that enables precise membrane recognition and interaction. Upon calcium binding and membrane interaction, the protein undergoes significant structural rearrangements that modulate both its membrane affinity and its capacity for self-assembly. These conformational changes are particularly evident in domain III, where tryptophan residue W190 serves as a fluorescent reporter of structural transitions.
In the absence of calcium, Annexin V maintains a relatively open conformation compared to other annexin family members, with the W190 residue exhibiting considerable solvent accessibility. This contrasts markedly with Annexin A5 from other species, which typically shows a closed conformation with buried tryptophan residues under similar conditions. The addition of millimolar calcium concentrations provokes substantial mobility increases in the W190 residue, while subsequent membrane interaction slightly reduces this mobility.
The protein demonstrates remarkable self-assembly properties, forming trimers and two-dimensional ordered arrays on phosphatidylserine-containing membranes in the presence of calcium. High-resolution structural studies have revealed that Annexin V molecules maintain their bent shape rather than flattening upon membrane binding, contrary to previous assumptions. This finding suggests that either the four putative calcium and membrane-binding loops exhibit different types of interactions with the membrane surface, or that the membrane surface itself becomes locally perturbed during protein binding.
The trimerization process represents a critical structural change occurring upon membrane binding, with evidence suggesting that two-dimensional arrays of Annexin V trimers are responsible for the protein's anticoagulant properties. The formation of these ordered arrays involves specific intermolecular interactions, including salt bridges between positively and negatively charged residues at the monomer-monomer interface. Structural analysis has identified multiple amino acid pairs capable of forming these stabilizing interactions, with mutations in these regions significantly affecting the protein's ability to form trimers and two-dimensional crystals.
| Conformational Parameter | Calcium-Free State | Calcium-Bound State | Membrane-Bound State |
|---|---|---|---|
| W190 Solvent Accessibility | High | Increased | Moderately Reduced |
| Domain III Mobility | Moderate | Enhanced | Controlled |
| Assembly State | Monomeric | Trimeric | 2D Arrays |
| Membrane Interaction | None | Calcium-Dependent | Stable Binding |
| Fluorescence Emission Maximum | 347 nm | Red-shifted | Stabilized |
The calcium-dependent conformational changes also affect the amino-terminal region of the protein, where tryptophan residue W5 provides additional insights into structural dynamics. This residue, located within the central pore of the protein, exhibits weaker solvent accessibility compared to W190 but demonstrates increased rotational amplitude upon calcium binding. The interaction with membranes subsequently returns the W5 mobility to its original state, suggesting coordinated conformational changes throughout the protein structure.
These conformational dynamics have functional implications beyond simple membrane binding, as they appear to modulate the protein's membrane permeabilization properties and its ability to influence membrane physical characteristics. The structural flexibility observed in both the amino-terminal region and domain III suggests that Annexin V functions as a dynamic membrane-binding module capable of responding to changes in calcium concentration and membrane composition.
Properties
CAS No. |
136107-94-3 |
|---|---|
Molecular Formula |
C21H18O5 |
Origin of Product |
United States |
Preparation Methods
Recombinant Expression of Annexin V in Bacterial Systems
The majority of Annexin V used in research derives from recombinant expression in Escherichia coli, offering scalability and cost-effectiveness. The process begins with plasmid construction using vectors such as pET or pGEX, which contain strong promoters (e.g., T7 or tac) to drive high-yield expression . For instance, Martin et al. (2009) achieved milligram quantities of Annexin V within 72 hours using a pET-28a vector transformed into BL21(DE3) E. coli strains . Key steps include:
-
Induction Optimization : Protein expression is induced with 0.1–1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase (OD<sub>600</sub> ≈ 0.6–0.8). Post-induction incubation at 37°C for 3–4 hours ensures maximal yield .
-
Inclusion Body Management : While Annexin V often accumulates in inclusion bodies, refolding protocols using urea or guanidine hydrochloride gradients restore functionality. A study demonstrated 60–70% recovery of active protein after refolding .
Table 1: Comparative Yields of Annexin V Expression Systems
| Expression Vector | Host Strain | Induction Time | Yield (mg/L) | Purity (%) |
|---|---|---|---|---|
| pET-28a | BL21(DE3) | 4 hours | 25–30 | ≥95 |
| pGEX-4T-1 | Rosetta™ 2 | 6 hours | 15–20 | ≥90 |
Purification Strategies for Recombinant Annexin V
Purification typically combines affinity chromatography and ion-exchange methods to achieve >95% purity. The process involves:
-
Affinity Chromatography : His-tagged Annexin V binds to nickel-nitrilotriacetic acid (Ni-NTA) resin, with elution using 250–300 mM imidazole . GST-tagged variants utilize glutathione-sepharose, though cleavage with thrombin or factor Xa adds complexity .
-
Ion-Exchange Refinement : DEAE-Sepharose columns separate Annexin V from contaminants under low-salt conditions (20 mM Tris-HCl, pH 8.0). A gradient elution with 0–500 mM NaCl resolves isoforms .
-
Dialysis and Concentration : Dialysis against calcium-free buffers (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4) removes imidazole, followed by centrifugal concentration to 1–5 mg/mL .
Critical considerations include avoiding EDTA in buffers, as calcium is essential for phospholipid binding . Commercial preparations, such as BD Biosciences’ recombinant Annexin V, achieve ≥95% purity via sequential DEAE and size-exclusion chromatography .
Fluorescent Labeling and Functionalization
Fluorophore conjugation enables Annexin V’s use in flow cytometry and microscopy. FITC remains the most common label, though alternatives like APC and PE-Cy7 offer multiplexing capabilities .
-
FITC Conjugation :
-
Activation : Dissolve 2 mg FITC in DMSO (10 mg/mL) and mix with Annexin V (1 mg/mL in 0.1 M carbonate buffer, pH 9.0) at a 10:1 molar ratio .
-
Quenching and Purification : After 2-hour incubation at 4°C, free FITC is removed via gel filtration (Sephadex G-25). The labeled protein is dialyzed against storage buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>, pH 7.4) .
-
-
Quality Assessment :
Table 2: Fluorophore Performance in Apoptosis Assays
| Fluorophore | Excitation (nm) | Emission (nm) | Sensitivity (%) | Compatible Instruments |
|---|---|---|---|---|
| FITC | 488 | 519 | 85–90 | Standard flow cytometers |
| APC | 633 | 660 | 90–95 | High-end cytometers |
| PE-Cy7 | 488 | 785 | 80–85 | Spectral analyzers |
Quality Control and Stability Protocols
Ensuring batch consistency requires rigorous testing:
-
Purity Analysis : SDS-PAGE with Coomassie staining confirms ≥95% homogeneity . Capillary electrophoresis (CE-SDS) detects degradation products .
-
Functional Validation :
Stability studies indicate that lyophilized Annexin V retains activity for >12 months at -80°C, whereas liquid formulations (2–8°C) degrade by 10–15% over six months .
Considerations for Assay-Specific Preparation
Tailoring Annexin V preparation to experimental needs prevents artifacts:
-
Cell Harvesting : Mechanical detachment (scraping) increases false-positive Annexin V binding in HT-29 and PANC-1 cells by 20–30% compared to enzymatic methods .
-
Buffer Composition : 1X binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>, pH 7.4) minimizes non-specific staining .
-
Viability Dyes : Co-staining with 7-AAD or propidium iodide requires Annexin V incubation prior to dye addition to prevent membrane permeabilization artifacts .
Chemical Reactions Analysis
Types of Reactions
Annexin V primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its most notable interaction is with phosphatidylserine in the presence of calcium ions. This binding is highly specific and forms the basis for its use in apoptosis detection .
Common Reagents and Conditions
The key reagent for annexin V’s interaction is calcium chloride, which is essential for its binding to phosphatidylserine. The typical conditions involve physiological pH and temperature, ensuring that the protein maintains its native conformation and binding activity .
Major Products Formed
The primary product of annexin V’s interaction is the annexin V-phosphatidylserine complex. This complex can be detected using various methods, including flow cytometry and fluorescence microscopy, often with annexin V conjugated to a fluorescent dye .
Scientific Research Applications
Detection of Apoptosis
Annexin V is widely utilized as a probe for detecting apoptotic cells due to its high affinity for phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. This property makes Annexin V an essential tool in flow cytometry and imaging techniques.
Case Study: Real-Time Imaging of Apoptosis
A recent study introduced a quenched Annexin V-near-infrared fluorophore conjugate (Q-annexin V) that enables real-time monitoring of apoptosis in living tissues. This probe is non-fluorescent until it binds to phosphatidylserine, allowing researchers to visualize apoptosis dynamically in both two-dimensional and three-dimensional cell structures. The Q-annexin V demonstrated improved efficacy over traditional methods in animal models of kidney injury and cancer therapies .
Cancer Therapy
Annexin V has shown promise as an anti-cancer agent by modulating tumor growth and angiogenesis. Its ability to bind to phosphatidylserine not only aids in apoptosis detection but also influences the immune response against tumors.
Case Study: Anti-Cancer Activity in Melanoma
In murine models of melanoma, treatment with Annexin V resulted in significant tumor growth inhibition and increased necrosis within tumor tissues. The mechanism involved downregulation of vascular endothelial growth factor (VEGF), indicating that Annexin V may serve as a potential anti-angiogenic agent in cancer therapy .
Immunology
Annexin V plays a role in modulating immune responses, particularly in the context of autoimmune diseases and cancer immunotherapy. Its interaction with macrophages can enhance the immunogenicity of apoptotic cells.
Case Study: Modulation of Immune Responses
Research has demonstrated that Annexin V can inhibit the engulfment of apoptotic cells by macrophages, thereby enhancing the immune response against tumors undergoing apoptosis. This suggests that coupling Annexin V with tumor cells could potentially increase their effectiveness as vaccines .
Cardiovascular Research
Annexin V is also used in cardiovascular studies to assess platelet activation and coagulation processes. Its ability to bind to exposed phosphatidylserine on activated platelets makes it a valuable marker for investigating thrombotic disorders.
Table: Applications of Annexin V
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Apoptosis Detection | Real-time imaging with Q-annexin V | Enhanced visualization of apoptosis dynamics |
| Cancer Therapy | Anti-cancer activity in melanoma | Reduced tumor size and angiogenesis inhibition |
| Immunology | Modulation of immune response | Increased immunogenicity of apoptotic tumor cells |
| Cardiovascular Research | Assessment of platelet activation | Identification of procoagulant activity |
Mechanism of Action
Annexin V exerts its effects through its high-affinity binding to phosphatidylserine in a calcium-dependent manner. During apoptosis, phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane. Annexin V binds to this exposed phosphatidylserine, forming a complex that can be detected using various analytical techniques. This binding not only serves as a marker for apoptosis but also plays a role in modulating coagulation and inflammatory processes by shielding phosphatidylserine from interacting with other cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Annexin VII (Synexin)
- Functional Differences :
- Binding Specificity :
Fluorescein-Labeled Annexin V (FITC-Annexin V)
- In contrast, sfGFP-ANXV fusion proteins exhibit homogeneous fluorescence and superior sensitivity, detecting early apoptotic HeLa cells at lower H₂O₂ concentrations (10 mM vs. 20 mM for FITC-Annexin V) .
- Practical Applications :
Commercial Apoptosis Detection Kits
- Performance Metrics :
Data Tables
Table 1: Comparative Analysis of Annexins
Table 2: Apoptosis Detection Efficiency
Key Research Findings
sfGFP Fusion Enhances Functionality :
- sfGFP-ANXV binds soy and egg yolk liposomes 2–3× more efficiently than unmodified Annexin V, attributed to improved folding and accessibility of PS-binding domains .
pH Dependency :
- Annexin V’s binding is optimal at neutral pH, while Annexin VII activates at pH 5, reflecting evolutionary adaptations to distinct physiological niches .
Clinical Relevance :
- False positives in Annexin V staining can occur in antibody-capped B-lymphoma cells, necessitating complementary assays (e.g., TUNEL) for validation .
Q & A
Basic Research Questions
Q. How to optimize Annexin V binding efficiency in flow cytometry for apoptosis detection?
- Methodological Answer : Optimize cell preparation by ensuring calcium-rich buffers (Annexin V requires Ca²⁺ for phospholipid binding) and minimal mechanical disruption. Use fresh samples (<4 hours post-harvest) to avoid false positives from secondary necrosis. Validate with positive controls (e.g., staurosporine-treated cells) and negative controls (unstained cells). Titrate Annexin V-FITC/PI concentrations to balance signal specificity and background noise .
Q. What are critical controls for validating Annexin V assays in heterogeneous cell populations?
- Methodological Answer : Include:
- Calcium chelation control: EDTA-treated samples to confirm Annexin V binding dependency.
- Single-stain controls: To compensate for spectral overlap in multicolor flow cytometry.
- Viability controls: Propidium iodide (PI) or 7-AAD to exclude necrotic cells.
- Cell-type-specific controls: Account for phosphatidylserine (PS) exposure variability across cell types (e.g., platelets vs. lymphocytes) .
Q. How to quantify Annexin V staining intensity for comparative apoptosis studies?
- Methodological Answer : Normalize fluorescence intensity using calibration beads or internal reference standards (e.g., fixed apoptotic cells). Apply geometric mean fluorescence intensity (MFI) analysis instead of peak values to reduce skewing from outlier cells. Use statistical platforms like FlowJo or FCS Express for batch processing to ensure consistency across replicates .
Advanced Research Questions
Q. How to resolve contradictions in Annexin V data when co-staining with caspase inhibitors?
- Methodological Answer : Caspase inhibitors (e.g., Z-VAD-FMK) may delay PS externalization, leading to false-negative Annexin V signals. Design time-course experiments to capture dynamic apoptosis stages. Combine with caspase-3/7 activity assays (e.g., FLICA) to distinguish early apoptosis (Annexin V⁺/caspase⁺) from late-stage events. Validate findings using genetic knockouts (e.g., caspase-3-deficient models) .
Q. What experimental strategies distinguish apoptosis from other forms of programmed cell death (e.g., ferroptosis, necroptosis) using Annexin V?
- Methodological Answer : Annexin V alone cannot differentiate apoptosis from secondary necrosis or other death pathways. Implement a multiparametric approach:
- Ferroptosis: Combine with lipid peroxidation markers (e.g., C11-BODIPY) and inhibitors (e.g., ferrostatin-1).
- Necroptosis: Use RIPK1 inhibitors (e.g., necrostatin-1) and monitor MLKL phosphorylation.
- Autophagy: Co-stain with LC3B antibodies or LysoTracker.
Statistical clustering (e.g., t-SNE) can resolve overlapping populations in complex datasets .
Q. How to validate Annexin V-based in vivo apoptosis imaging in tumor models?
- Methodological Answer : For in vivo imaging (e.g., Annexin V-647), calibrate signal thresholds using shRNA-mediated knockdown of PS-exposing proteins (e.g., TMEM16F). Correlate with ex vivo histopathology (TUNEL staining) and serum biomarkers (e.g., nucleosomes). Account for nonspecific binding by blocking scavenger receptors with polyinosinic acid pre-treatment .
Q. What statistical approaches address variability in Annexin V data across experimental replicates?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in cell culture conditions or reagent lots. Use Cohen’s d or Hedges’ g to quantify effect sizes between treatment groups. For high-dimensional data (e.g., flow cytometry), leverage machine learning pipelines (e.g., CellCnn) to identify apoptosis subpopulations resistant to Annexin V labeling .
Q. How to integrate Annexin V data with omics datasets for mechanistic insights into apoptosis regulation?
- Methodological Answer : Pair Annexin V⁺/⁻ cell sorting with RNA-seq or proteomics to identify transcriptional regulators of PS externalization (e.g., flippases, scramblases). Use pathway enrichment tools (e.g., GSEA, DAVID) to map apoptosis-related gene clusters. Cross-reference with phosphoproteomics to pinpoint kinase-driven PS exposure mechanisms (e.g., PKCδ activation) .
Methodological Best Practices
- Data Reprodubility : Document buffer pH (7.4), temperature (4°C for staining), and centrifugation speeds (300–400 ×g) to minimize assay variability .
- Ethical Compliance : For clinical samples, ensure IRB approval and anonymization protocols when sharing Annexin V datasets .
- Conflict Resolution : Use systematic reviews/meta-analyses to reconcile contradictory findings, emphasizing variables like cell type, assay duration, and Annexin V conjugates (e.g., FITC vs. Alexa Fluor 647) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
